(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one is a complex organic compound with a unique structure that includes a chloromethyl group, a pyrrole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one typically involves multiple steps. One common method starts with the preparation of the pyrrole derivative, followed by the introduction of the chloromethyl group. The final step involves the formation of the oxazole ring through cyclization reactions under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bonds and other reactive sites.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrole and oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pyrrole and oxazole rings may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity.
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(1-methylpyrrol-2-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-4-2-3-7(13)5-8-9(6-11)12-15-10(8)14/h2-5H,6H2,1H3/b8-5+ |
InChI Key |
NDIOEJYJTBMNMK-VMPITWQZSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=NOC2=O)CCl |
Canonical SMILES |
CN1C=CC=C1C=C2C(=NOC2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.